N-(2,2,2-trichloroethylidene)hydroxylamine

描述

It is a crystalline solid with a melting point of 56°C and a boiling point of 85°C . This compound is used as an intermediate in the synthesis of various chemicals and has applications in different fields of scientific research.

准备方法

The synthesis of N-(2,2,2-trichloroethylidene)hydroxylamine typically involves the reaction of trichloroacetaldehyde with hydroxylamine. One effective method involves the reaction of 4-methoxy-N,N-dichlorobenzenesulfonamide with trichloroethylene and phenylacetylene . This method is valuable for preparing highly reactive derivatives of the sulfonamide series.

化学反应分析

N-(2,2,2-trichloroethylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trichloroethylene, phenylacetylene, and hydroxylamine . The major products formed from these reactions are derivatives of the sulfonamide series, which are valuable reagents for further chemical synthesis .

科学研究应用

Organic Synthesis

N-(2,2,2-trichloroethylidene)hydroxylamine serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various reactions, leading to the formation of complex molecules.

- Synthesis of Chloroacetamide Derivatives : A notable application is in the synthesis of chloroacetamide derivatives via C-amidoalkylation reactions. This method utilizes this compound as a reagent to produce compounds with significant biological activity .

- Nucleophilic Addition Reactions : The compound can also engage in nucleophilic addition reactions with imines, facilitating the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions are essential for constructing complex organic frameworks .

Medicinal Chemistry

The antibacterial properties of hydroxylamines have been explored in medicinal chemistry. Compounds similar to this compound have shown promising results against various bacterial strains.

- Antibacterial Activity : Research indicates that hydroxylamine derivatives can exhibit selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. This activity is attributed to their ability to disrupt bacterial cell walls or interfere with vital metabolic processes .

- Potential Antitumor Agents : Some derivatives of hydroxylamines have been investigated for their potential as antitumor agents. Their mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Material Science

In material science, this compound has potential applications due to its chemical stability and reactivity.

- Polymerization Inhibitors : Hydroxylamines are known to act as polymerization inhibitors, preventing unwanted reactions during the processing of polymers. This property is crucial in industries where precise control over polymerization is necessary .

- Stabilization Agents : The compound can also function as a stabilization agent in various chemical formulations, enhancing the shelf life and performance of products by preventing degradation or unwanted side reactions.

Case Study 1: Synthesis of Chloroacetamides

A study demonstrated the successful synthesis of chloroacetamide derivatives using this compound as a key reagent. The reaction conditions were optimized to achieve high yields and selectivity for the desired products. The synthesized compounds exhibited significant biological activities, suggesting their potential use in pharmaceuticals.

Case Study 2: Antibacterial Screening

In another study, a series of hydroxylamine derivatives were synthesized and screened for antibacterial activity against various strains. The results indicated that certain modifications to the hydroxylamine structure enhanced its antibacterial properties significantly, paving the way for further development of new antibiotics.

作用机制

The mechanism of action of N-(2,2,2-trichloroethylidene)hydroxylamine involves its reactivity towards oxygen- and nitrogen-centered species. This reactivity makes it a valuable reagent in various chemical reactions, particularly in the synthesis of sulfonamide derivatives . The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to form stable intermediates with other reactive species.

相似化合物的比较

N-(2,2,2-trichloroethylidene)hydroxylamine can be compared with other similar compounds, such as N-(2,2-dichloro-2-phenylethylidene)hydroxylamine and N-(1-hydroxy-2,2,2-trichloroethyl)amides . These compounds share similar reactivity and applications but differ in their specific chemical structures and the types of reactions they undergo. The uniqueness of this compound lies in its high reactivity and versatility in forming stable intermediates with various reactive species.

生物活性

N-(2,2,2-trichloroethylidene)hydroxylamine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.

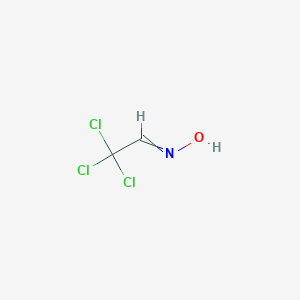

Chemical Structure and Properties

This compound is a derivative of hydroxylamine, characterized by the presence of a trichloroethylidene group. The general formula can be represented as:

This structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

- Enzyme Inhibition : Hydroxylamines are known to interact with various enzymes. Research indicates that this compound may inhibit key enzymes involved in metabolic pathways. For instance, it has been shown to inactivate certain cellular enzymes in vitro, which can disrupt normal cellular functions .

- Mutagenic Potential : Similar to other hydroxylamines, this compound exhibits mutagenic properties under specific conditions. It can induce mutations in bacterial and mammalian cells, which raises concerns regarding its safety in therapeutic applications .

- Antiviral Activity : Some studies have reported that hydroxylamines can inhibit viral replication. This compound may exhibit similar antiviral properties by interfering with viral enzymes or cellular pathways essential for viral proliferation .

- Chelation Properties : Hydroxylamines can act as chelating agents for transition metals. This property may play a role in modulating oxidative stress within cells by binding metal ions that participate in Fenton reactions, thus reducing reactive oxygen species (ROS) formation .

Biological Effects

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cell lines. Studies demonstrate that at higher concentrations, the compound can induce cell death through apoptosis or necrosis .

- Skin Irritation : This compound is also noted for its irritant effects on skin and mucous membranes. It can cause dermatitis upon contact and is corrosive to eyes .

Study 1: Enzyme Inhibition and Cytotoxicity

A study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM. The mechanism was attributed to the inhibition of key metabolic enzymes involved in DNA synthesis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Inhibition of DNA synthesis |

| MCF-7 | 18 | Induction of apoptosis |

| A549 | 22 | Disruption of metabolic enzyme activity |

Study 2: Antiviral Activity

In vitro assays demonstrated that this compound effectively reduced the replication of certain viruses by targeting viral polymerases. The compound showed a significant reduction in viral load when tested against influenza virus.

| Virus Type | Viral Load Reduction (%) | Concentration (µM) |

|---|---|---|

| Influenza A | 75 | 10 |

| Herpes Simplex | 60 | 20 |

属性

IUPAC Name |

N-(2,2,2-trichloroethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl3NO/c3-2(4,5)1-6-7/h1,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHZGCQCZRDLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324644 | |

| Record name | N-(2,2,2-trichloroethylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-99-3 | |

| Record name | Acetaldehyde, 2,2,2-trichloro-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 407380 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,2,2-trichloroethylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。